
Diisopropyl carbonate
Overview
Description
Diisopropyl carbonate is an organic compound with the molecular formula C7H14O3. It is a colorless liquid with a faint odor and is primarily used as a solvent and intermediate in organic synthesis. The compound is known for its stability and low toxicity, making it a valuable chemical in various industrial applications.
Mechanism of Action
Target of Action
Diisopropyl carbonate is a chemical compound that is primarily used in the synthesis of other compounds .
Mode of Action
This compound acts as a reagent in chemical reactions, participating in bond formation and cleavage . For instance, it has been used in the synthesis of oxime carbonates, where it facilitates the cleavage of O-H bonds and the formation of O-C bonds . It has also been used as an alkylation agent in alkaline conditions, resulting in the formation of sulfate byproducts .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific reactions it is involved in. In the synthesis of oxime carbonates, it participates in the transformation of oximes to the corresponding carbonate derivatives . In the context of O-sulfation, it acts as an alkylation agent, contributing to the formation of sulfate byproducts .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. For example, in the synthesis of oxime carbonates, it facilitates the transformation of oximes to the corresponding carbonate derivatives . In lithium metal batteries, it has been shown to improve the disorder of electrolyte and exclude other solvents from the Li+ solvent sheath, thereby achieving a rapid desolvation process .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of a copper catalyst has been shown to facilitate the reaction of this compound with oximes . Additionally, the temperature and pH of the reaction environment can also impact the efficiency of reactions involving this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisopropyl carbonate can be synthesized through several methods. One common method involves the reaction of phosgene with isopropanol in the presence of a base. The reaction proceeds as follows:
COCl2+2C3H7OH→C7H14O3+2HCl
Another method involves the transesterification of dimethyl carbonate with isopropanol, catalyzed by a base such as sodium methoxide:
C3H6(OCO2CH3)2+2C3H7OH→C7H14O3+2CH3OH
Industrial Production Methods: In industrial settings, this compound is typically produced through the transesterification method due to its higher yield and lower environmental impact. The process involves the continuous removal of methanol to drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions: Diisopropyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form isopropanol and carbon dioxide.
Transesterification: It can react with alcohols to form different carbonates.
Nucleophilic Substitution: this compound can undergo nucleophilic substitution reactions with amines to form carbamates.
Common Reagents and Conditions:
Hydrolysis: Requires water and an acid or base catalyst.
Transesterification: Typically involves an alcohol and a base catalyst such as sodium methoxide.
Nucleophilic Substitution: Involves amines and may require a catalyst or elevated temperatures.
Major Products:
Hydrolysis: Isopropanol and carbon dioxide.
Transesterification: Various carbonates depending on the alcohol used.
Nucleophilic Substitution: Carbamates.
Scientific Research Applications
Diisopropyl carbonate finds applications in various scientific research fields:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its low toxicity.
Industry: Utilized in the production of polymers, agrochemicals, and as a solvent in coatings and adhesives.
Comparison with Similar Compounds
Dimethyl Carbonate: Another carbonate ester used as a solvent and reagent.
Diethyl Carbonate: Similar in structure and used in similar applications.
Dipropyl Carbonate: Used as a solvent and intermediate in organic synthesis.
Uniqueness: Diisopropyl carbonate is unique due to its balance of stability, low toxicity, and effectiveness as a solvent. Compared to dimethyl and diethyl carbonates, it offers a higher boiling point and better solubility for certain applications, making it a preferred choice in specific industrial processes.
Properties
IUPAC Name |
dipropan-2-yl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-5(2)9-7(8)10-6(3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPVESVJOFYWTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871931 | |
| Record name | Dipropan-2-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6482-34-4 | |
| Record name | Dipropan-2-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the activity of diisopropyl carbonate compare to other alkyl carbonates in transesterification reactions?
A1: Research indicates that this compound exhibits moderate activity in transesterification reactions. [] A study comparing the reactivity of various dialkyl carbonates, including dimethyl carbonate, diethyl carbonate, dipropyl carbonate, this compound, and dibutyl carbonate, found that this compound showed similar activity to diethyl and dipropyl carbonates. [] Dimethyl and dibutyl carbonates exhibited higher activity compared to the other carbonates studied. []
Q2: What factors influence the activity of this compound in reactions involving cerium oxide catalysts?
A2: The activity of this compound in reactions catalyzed by cerium oxide can be influenced by the interaction of the carbonate with the catalyst surface. [] Studies employing 2-furonitrile as a dehydrant in the synthesis of this compound over a cerium oxide catalyst revealed that the weaker interaction of 2-furonitrile with the catalyst surface, compared to other dehydrants like 2-cyanopyridine, allows for a larger reaction space for this compound and other reactants, potentially leading to increased activity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



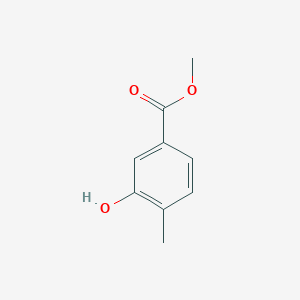
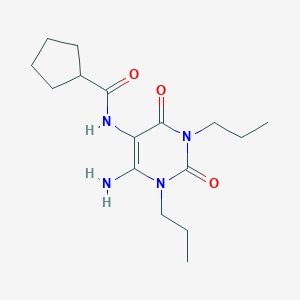
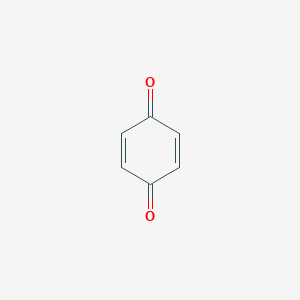

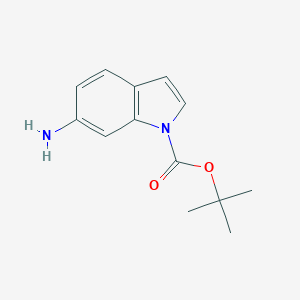
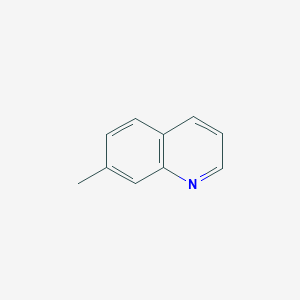
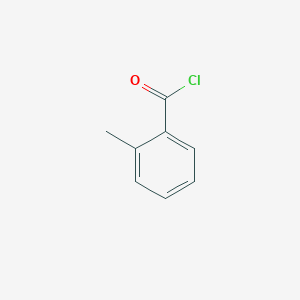
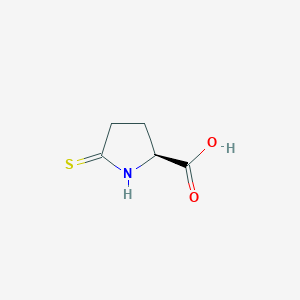
![(3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde](/img/structure/B44035.png)
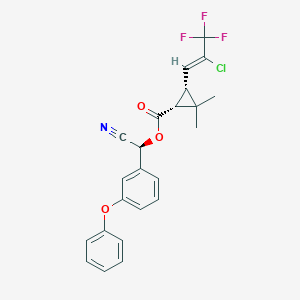
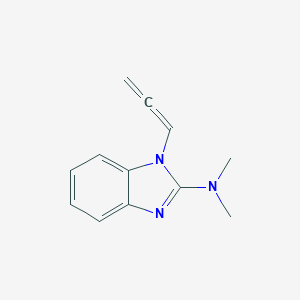
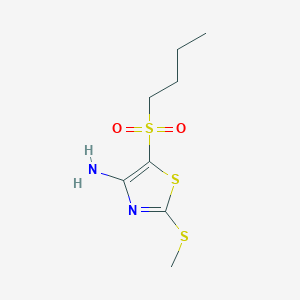
![(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate](/img/structure/B44047.png)
